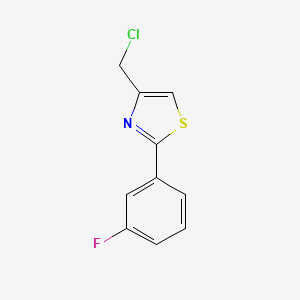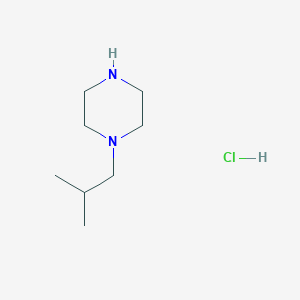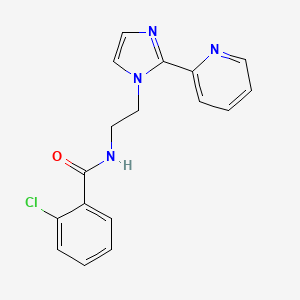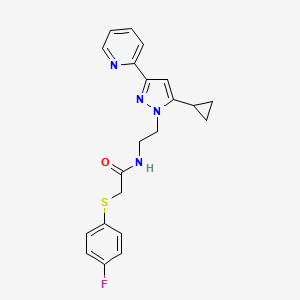
3-(tert-Butyl)-6-chloropicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-6-chloropicolinonitrile is an organic compound that belongs to the class of picolinonitriles. It features a tert-butyl group and a chlorine atom attached to a pyridine ring, making it a versatile compound in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6-chloropicolinonitrile typically involves the chlorination of 3-(tert-Butyl)picolinonitrile. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Substitution Reactions: Starting from 3-(tert-Butyl)picolinonitrile and introducing the chlorine atom via substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-6-chloropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(tert-Butyl)-6-chloropicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-6-chloropicolinonitrile involves its interaction with specific molecular targets. The tert-butyl group and chlorine atom influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyl)picolinonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloropicolinonitrile: Lacks the tert-butyl group, affecting its steric properties and reactivity.
3-(tert-Butyl)-5-chloropicolinonitrile: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
Uniqueness
3-(tert-Butyl)-6-chloropicolinonitrile is unique due to the combined presence of the tert-butyl group and chlorine atom, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
IUPAC Name |
3-tert-butyl-6-chloropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-10(2,3)7-4-5-9(11)13-8(7)6-12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQPJPFKTSGYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2778926.png)
![4-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2778927.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide](/img/structure/B2778928.png)


![N-(2H-1,3-benzodioxol-5-yl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B2778933.png)

![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2778936.png)
![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778939.png)
![N-[3-(dimethylamino)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2778941.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2778943.png)


